molecular formula C9H8F4 B1442166 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene CAS No. 1221272-95-2

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B1442166
CAS No.: 1221272-95-2
M. Wt: 192.15 g/mol
InChI Key: QXYRTKNNKYKFLX-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8F4 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYRTKNNKYKFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.